2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide

Lipophilicity Aqueous solubility Drug-likeness

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide linking a 3,5-dimethylisoxazole ring to a thiazole moiety via a methylene carboxamide bridge. It has a molecular formula of C10H11N3O2S, a molecular weight of 237.28 g/mol, and computed logP of 1.33, logD of 1.33, logSw of -2.06, and polar surface area of 104.97 Ų.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B12187938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NC2=NC=CS2
InChIInChI=1S/C10H11N3O2S/c1-6-8(7(2)15-13-6)5-9(14)12-10-11-3-4-16-10/h3-4H,5H2,1-2H3,(H,11,12,14)
InChIKeyQNBPBBYXRWUYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide: Core Physicochemical and Structural Profile for Compound Selection


2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide linking a 3,5-dimethylisoxazole ring to a thiazole moiety via a methylene carboxamide bridge. It has a molecular formula of C10H11N3O2S, a molecular weight of 237.28 g/mol, and computed logP of 1.33, logD of 1.33, logSw of -2.06, and polar surface area of 104.97 Ų . The compound is available as a screening compound from ChemDiv (ID IB05-2953) and other vendors, with no reported CAS number, and is primarily used in early-stage drug discovery and chemical biology research [1].

Why Substituting 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide with In-Class Analogs Risks Project Failure


The 3,5-dimethylisoxazole moiety is a recognized acetyl-lysine bioisostere essential for bromodomain recognition, but the appended thiazole group critically modulates physicochemical properties and target engagement [1]. Simple substitution of the thiazole with a phenyl-pyrazole (e.g., 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide) increases logP by 1.12 units and reduces aqueous solubility by 1.20 logSw units, which can drastically alter pharmacokinetic profiles and off-target liability . Even minor changes in hydrogen bond donor/acceptor counts or steric bulk at the thiazole ring can shift selectivity among bromodomain subfamilies or abolish binding altogether [1]. Therefore, procurement of the exact compound is critical for maintaining consistency in structure-activity relationship (SAR) campaigns and screening library integrity.

Quantitative Differentiation Evidence for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide Against Closest Analogs


Lipophilicity and Aqueous Solubility Edge Over Phenyl-Substituted Comparator

The target compound displays a computed logP of 1.33 and logSw of -2.06, whereas the closely related 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide analog records logP 2.45 and logSw -3.26 . This corresponds to a ΔlogP of -1.12 units and a ΔlogSw of +1.20 units, translating to lower lipophilicity and 10-fold higher predicted aqueous solubility. Additionally, the polar surface area (PSA) is 104.97 Ų for the target versus 69.5 Ų for the comparator, a difference of +35.47 Ų that may further enhance solubility and reduce passive membrane permeability, potentially lowering non-specific binding .

Lipophilicity Aqueous solubility Drug-likeness

Hydrogen Bond Acceptor Advantage for Target Engagement

The target compound contains 5 hydrogen bond acceptors (HBA) compared to 4 HBA for the phenyl-pyrazole analog, while both retain 1 hydrogen bond donor (HBD) . The extra HBA arises from the isoxazole ring oxygen and thiazole nitrogen, providing additional lone-pair electrons for hydrogen bonding with target proteins. This differential may enhance binding affinity for bromodomains that prefer multiple H-bond interactions, potentially improving selectivity over other epigenetic reader domains.

Hydrogen bonding Drug-receptor interaction Selectivity

Validated Acetyl-Lysine Bioisostere Scaffold for Bromodomain Inhibition

The 3,5-dimethylisoxazole moiety has been crystallographically validated as an acetyl-lysine bioisostere, displacing acetylated histone peptides from bromodomains. In the foundational study, compound 4d (a 4-substituted 3,5-dimethylisoxazole) achieved IC50 <5 μM against BRD2(1) and BRD4(1) bromodomains [1]. The target compound retains this core scaffold, whereas thiazole-only or phenyl-substituted analogs lack the essential methylisoxazole pharmacophore [1]. Although direct inhibition data for the target compound are not available, the presence of the dimethylisoxazole warhead strongly suggests bromodomain-binding potential that can be exploited in fragment-based drug discovery.

Bromodomain inhibitor Epigenetics BET family

Metabolic Stability Favorability of 3,5-Dimethylisoxazole Derivatives

A 2018 structure–activity study demonstrated excellent stability in liver microsomes for a series of 3,5-dimethylisoxazole derivatives designed as BRD4 inhibitors [1]. The methyl groups at positions 3 and 5 block sites of oxidative metabolism, a feature conserved in the target compound. In contrast, unmethylated isoxazole or thiazole analogs without this substitution pattern are expected to undergo more rapid phase I metabolism, potentially limiting their utility in cellular assays. While the target compound has not been directly profiled, its core scaffold suggests a metabolic stability advantage over non-methylated heterocyclic analogs.

Metabolic stability Microsomes Drug metabolism

Optimal Research and Industrial Application Scenarios for 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide Based on Quantitative Evidence


Fragment-Based Screening Against Bromodomain-Containing Proteins

The 3,5-dimethylisoxazole core of this compound is a proven acetyl-lysine bioisostere with low-micromolar affinity for BRD2/4 bromodomains [1]. Its low logP (1.33) and high aqueous solubility (logSw -2.06) make it suitable for fragment-based screening at high concentrations without solubility artifacts . Procurement of this exact compound ensures the presence of the validated pharmacophore, enabling detection of weak but specific bromodomain interactions that can be optimized by structure-guided elaboration.

Combinatorial Library Synthesis for Epigenetic Probe Development

The thiazole ring and acetamide linker provide synthetic vectors for diversification, while the dimethylisoxazole fragment supplies a pre-validated bromodomain-binding element [1]. The compound's low molecular weight (237.28 g/mol) and favorable hydrogen bond donor/acceptor ratio (1 HBD, 5 HBA) align with lead-like properties, making it an ideal starting scaffold for parallel synthesis of focused libraries targeting BET or other epigenetic reader domains.

Physicochemical Benchmarking in Drug-Likeness Profiling

With a logP of 1.33, logSw of -2.06, and PSA of 104.97 Ų, this compound can serve as a reference standard for calibrating computational models of solubility and permeability . Its properties occupy a desirable drug-like space that contrasts sharply with more lipophilic analogs (e.g., phenyl-pyrazole derivative, logP 2.45), allowing researchers to experimentally assess the impact of logP differences on cellular permeability and protein binding in head-to-head comparisons .

Metabolic Stability Profiling in Liver Microsome Assays

Dimethylisoxazole-containing compounds have demonstrated excellent microsomal stability [2]. This compound can be used as a control substrate to benchmark metabolic stability assay performance or to compare the metabolic liability of other heterocyclic acetamide analogs. Its predicted resistance to phase I oxidation allows researchers to isolate the contribution of the thiazole moiety to overall metabolic clearance.

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